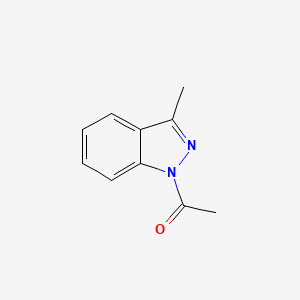![molecular formula C28H22 B8771558 9,10-Bis[3-methylphenyl]anthracene CAS No. 43217-32-9](/img/structure/B8771558.png)
9,10-Bis[3-methylphenyl]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis[3-methylphenyl]anthracene is an organic compound belonging to the anthracene family. It is characterized by the presence of two 3-methylphenyl groups attached to the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis[3-methylphenyl]anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This method utilizes 9,10-dibromoanthracene and 3-methylphenylboronic acid as starting materials. The reaction is catalyzed by a palladium complex, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out in an organic solvent, such as toluene, under reflux conditions .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques like column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 9,10-Bis[3-methylphenyl]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracenes depending on the electrophile used.
Applications De Recherche Scientifique
9,10-Bis[3-methylphenyl]anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying photophysical properties.
Biology: Its derivatives are explored for potential biological activities, including anticancer properties.
Medicine: Research is ongoing to investigate its potential as a fluorescent probe for bioimaging.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent fluorescence properties
Mécanisme D'action
The mechanism of action of 9,10-Bis[3-methylphenyl]anthracene primarily involves its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications, including OLEDs and bioimaging. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its aromatic structure .
Comparaison Avec Des Composés Similaires
- 9,10-Bis(4-methylphenyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Diphenylanthracene
Comparison:
- 9,10-Bis[3-methylphenyl]anthracene vs. 9,10-Bis(4-methylphenyl)anthracene : Both compounds have similar structures, but the position of the methyl group affects their photophysical properties.
- This compound vs. 9,10-Bis(phenylethynyl)anthracene : The presence of ethynyl groups in the latter enhances its electronic properties, making it more suitable for certain optoelectronic applications.
- This compound vs9,10-Diphenylanthracene : The methyl groups in the former provide additional steric hindrance, affecting its reactivity and stability .
Propriétés
Numéro CAS |
43217-32-9 |
|---|---|
Formule moléculaire |
C28H22 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
9,10-bis(3-methylphenyl)anthracene |
InChI |
InChI=1S/C28H22/c1-19-9-7-11-21(17-19)27-23-13-3-5-15-25(23)28(22-12-8-10-20(2)18-22)26-16-6-4-14-24(26)27/h3-18H,1-2H3 |
Clé InChI |
XYYLXQKNBIYFCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC(=C5)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B8771492.png)
![N-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL]-4-methoxybenzenesulfonamide](/img/structure/B8771496.png)






![4-[3-(1H-indol-3-yl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8771552.png)

![3-Oxo-3-[2-(trifluoromethyl)anilino]propanoic acid](/img/structure/B8771563.png)
